![molecular formula C22H17BrF3NO2 B2658791 2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one CAS No. 1024400-40-5](/img/structure/B2658791.png)
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one is a useful research compound. Its molecular formula is C22H17BrF3NO2 and its molecular weight is 464.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H17BrF3N O2
- Molecular Weight : 464.275 g/mol
- CAS Number : [MFC22H17BrF3NO2]
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of indole compounds, including this particular structure, show significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.1 | Moderate inhibition |
A549 (Lung Cancer) | 25.9 | Significant inhibition |
HCT116 (Colon Cancer) | 21.5 | High inhibition |
These findings suggest that the compound may act through multiple pathways, potentially involving apoptosis induction and cell cycle arrest.
Cardioprotective Effects
In addition to anticancer activity, the compound has been evaluated for cardioprotective effects. In experiments involving cardiomyocytes exposed to doxorubicin (DOX), it exhibited protective effects by reducing oxidative stress and improving cell viability.
Compound | Cell Viability (%) | Effect Against DOX |
---|---|---|
2-(4-bromophenyl)... | 91.2 ± 5.9 | Significant protection |
Control | 80.0 ± 3.0 | Baseline |
The results indicate that the compound significantly mitigates DOX-induced cytotoxicity in cardiac cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Dopamine Receptors : Preliminary studies suggest that it may act as an agonist for dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders.
- Oxidative Stress Modulation : The compound has shown potential in reducing reactive oxygen species (ROS) production, thereby protecting cells from oxidative damage.
Case Studies
Several research studies have explored the biological activities of this compound:
- Study on Anticancer Activity : A study examined the effects of this compound on human cancer cell lines, demonstrating its ability to induce apoptosis and inhibit tumor growth effectively.
- Cardioprotective Study : Another study focused on the cardioprotective properties against DOX-induced toxicity in cardiomyocytes, highlighting its potential application in cardioprotection during cancer therapy.
- Neuroprotective Effects : Research has also indicated potential neuroprotective effects through modulation of dopamine receptor activity, which could have implications for treating neurodegenerative diseases.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrF3NO2/c1-13-10-20-18(21(28)11-13)12-19(14-2-4-15(23)5-3-14)27(20)16-6-8-17(9-7-16)29-22(24,25)26/h2-9,12-13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZVGSJUREYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.